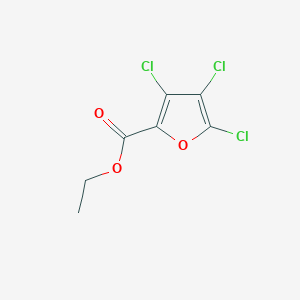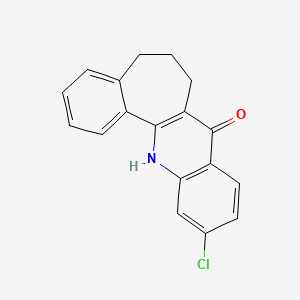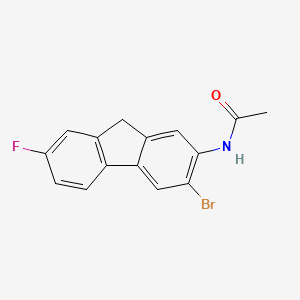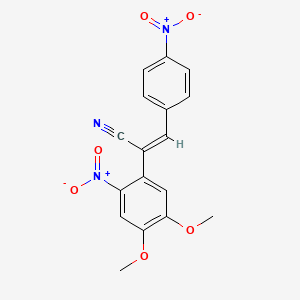![molecular formula C17H24S B11944990 {[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene CAS No. 87568-22-7](/img/structure/B11944990.png)
{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide is an organic compound that features a cyclohexene ring substituted with methyl groups and a phenyl sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethyl-3-cyclohexen-1-ylpropyl bromide with sodium phenyl sulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the compound can yield thiols or sulfides using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl sulfide group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted phenyl sulfides
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide involves its interaction with specific molecular targets and pathways. The phenyl sulfide group can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The compound’s structural features allow it to participate in various biochemical processes, making it a valuable tool in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dimethyl-3-cyclohexen-1-yl sulfonyl benzene
- 3,4-dimethyl-3-cyclohexen-1-yl propyl sulfonyl benzene
- 3,4-dimethyl-3-cyclohexen-1-yl methyl sulfonyl benzene
Uniqueness
3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
87568-22-7 |
|---|---|
Molekularformel |
C17H24S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
3-(3,4-dimethylcyclohex-3-en-1-yl)propylsulfanylbenzene |
InChI |
InChI=1S/C17H24S/c1-14-10-11-16(13-15(14)2)7-6-12-18-17-8-4-3-5-9-17/h3-5,8-9,16H,6-7,10-13H2,1-2H3 |
InChI-Schlüssel |
JJVHKONIYRGSGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(CC1)CCCSC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
